molecular formula C7H16ClNO3 B1644454 Methyl beta-L-daunosaminide hydrochloride

Methyl beta-L-daunosaminide hydrochloride

Cat. No.: B1644454
M. Wt: 197.66 g/mol
InChI Key: JVYGBUAXDCLPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl beta-L-daunosaminide hydrochloride is a chemical compound with a complex structure It is characterized by the presence of multiple stereocenters, making it a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl beta-L-daunosaminide hydrochloride involves several steps, typically starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of Functional Groups: Functional groups such as amino and methoxy groups are introduced through various chemical reactions, including nucleophilic substitution and reduction.

    Resolution of Stereocenters: The stereocenters are resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl beta-L-daunosaminide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl beta-L-daunosaminide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl beta-L-daunosaminide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,6S)-4-Hydroxy-6-methoxy-2-methyltetrahydro-2H-pyran-3-ol hydrochloride
  • (2S,3S,4S,6S)-4-Amino-6-ethoxy-2-methyltetrahydro-2H-pyran-3-ol hydrochloride

Uniqueness

Methyl beta-L-daunosaminide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

IUPAC Name

4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H

InChI Key

JVYGBUAXDCLPMP-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.